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Compound of Interest

Compound Name: 6,6-Paracyclophane

Cat. No.: B15400845

A critical analysis of the spectroscopic data for[1][1]-Paracyclophane reveals a notable absence
of comprehensive experimental values in publicly available literature. This guide addresses this
data gap by providing a thorough cross-referenced examination of the well-characterized and
structurally related[2][2]-Paracyclophane. By presenting a detailed summary of the
spectroscopic data for this smaller analogue, we offer a valuable comparative framework for
researchers, scientists, and drug development professionals engaged in the study of this
unique class of strained aromatic compounds.

While identifying information for[1][1]-Paracyclophane, such as its chemical formula (C24H3s2),
IUPAC name (Tricyclo[16.2.2.28 1]tetracosa-1(21),8,10,18(22),19,23-hexaene), and CAS
number (4384-23-0), is documented, a comprehensive set of experimental spectroscopic data
remains elusive. This guide, therefore, pivots to a detailed analysis of{2][2]-Paracyclophane to
provide a foundational understanding that can be extrapolated, with caution, to its larger
counterpart.

Comparative Spectroscopic Data:[2][2]-
Paracyclophane as a Reference

The following tables summarize the key spectroscopic data for[2][2]-Paracyclophane, a
molecule that has been extensively studied, providing a solid baseline for the paracyclophane
family.
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Spectroscopic Data of{2][2]-Paracyclophane

o (ppm): 6.95-6.31 (m, aromatic), 3.65-2.77 (m,

1H NMR (400 MHz, CDCls) liphatic)[3]
aliphatic

0 (ppm): 139.9-132.1 (aromatic), 35.5-28.2

13C NMR (100 MHz, CDCIs) (aliphatic)[3]
aliphatic

Amax (nm): ~250 (strong), ~300 (weak), ~313

UV-Vis Absorption (in n-heptane) (weak)[2][4]
weal

) Key Bands (cm~1): C-H stretching (aliphatic and
Infrared (IR) Absorption ) ) )
aromatic), C=C stretching (aromatic)

Mass Spectrometry (EI) m/z: 208 (M™*), 104 (base peak)[1]

Experimental Protocols: A Guide to Spectroscopic
Characterization

The following are detailed methodologies for the key spectroscopic experiments cited. These
protocols are standard and would be applicable for the characterization of[1][1]-
Paracyclophane, should a sample become available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
e 1H and 3C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[3]

o Sample Preparation: The paracyclophane sample is dissolved in a deuterated solvent,
commonly chloroform-d (CDCIs), with tetramethylsilane (TMS) added as an internal
standard.[3]

o Data Acquisition: Standard pulse sequences are used for both proton and carbon-13 nuclei.
Chemical shifts (8) are reported in parts per million (ppm) relative to TMS.[3] Multiplicities are
denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
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e Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance
of the sample.

o Sample Preparation: A dilute solution of the paracyclophane is prepared in a UV-transparent
solvent, such as n-heptane or cyclohexane.

» Data Acquisition: The absorbance is measured over a wavelength range, typically from 200
to 400 nm. The wavelengths of maximum absorbance (Amax) are reported in nanometers
(nm).[2]

Infrared (IR) Spectroscopy
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly employed.

o Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an
Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent
solvent.

» Data Acquisition: The spectrum is recorded as transmittance or absorbance over the mid-
infrared range (typically 4000-400 cm™1).

Mass Spectrometry (MS)

e Instrumentation: Electron lonization (El) mass spectrometry is a common technique for
volatile, thermally stable compounds like paracyclophanes.

o Sample Introduction: The sample is introduced into the ion source, often via a direct insertion
probe or a gas chromatograph (GC).

o Data Acquisition: The sample is ionized, and the resulting ions are separated based on their
mass-to-charge ratio (m/z). The molecular ion peak (M+) and the fragmentation pattern are
analyzed to determine the molecular weight and structural features.[1]

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic
data with literature values, a crucial step in the structural elucidation and verification of
chemical compounds.
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Experimental Analysis
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Caption: Workflow for cross-referencing experimental spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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